molecular formula C21H13N3O B12463734 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B12463734
M. Wt: 323.3 g/mol
InChI Key: AAZSRORSEMCOET-UHFFFAOYSA-N
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Description

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of naphthopyran derivatives.

Preparation Methods

The synthesis of 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, “Amano” lipase AS, an enzyme from Aspergillus niger, has been used to catalyze this reaction in anhydrous organic solvents, yielding the desired compound in moderate to good yields . Another method involves the use of 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a magnetic basic nanocatalyst .

Chemical Reactions Analysis

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H13N3O

Molecular Weight

323.3 g/mol

IUPAC Name

3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C21H13N3O/c22-11-13-5-7-15(8-6-13)19-17(12-23)21(24)25-18-10-9-14-3-1-2-4-16(14)20(18)19/h1-10,19H,24H2

InChI Key

AAZSRORSEMCOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C#N

Origin of Product

United States

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